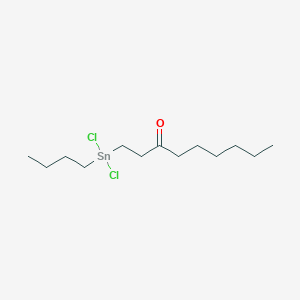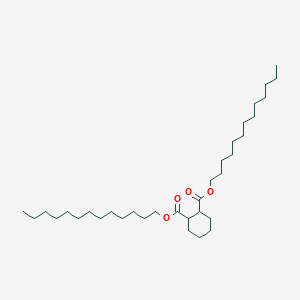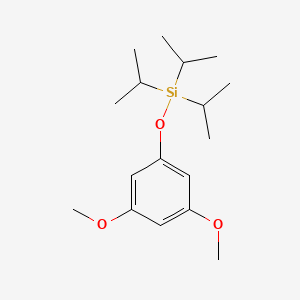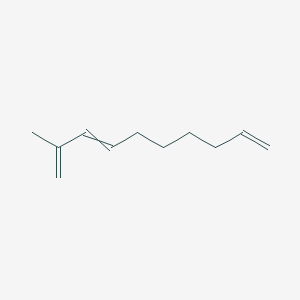
2-Methyldeca-1,3,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldeca-1,3,9-triene is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon atom. This compound belongs to the class of trienes, which are hydrocarbons with three carbon-carbon double bonds. The presence of multiple double bonds in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3,9-triene can be achieved through several methods, including the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In the case of this compound, the reaction can be carried out using a chiral ruthenium Lewis acid catalyst . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldeca-1,3,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions can be carried out using reagents such as bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: The reduction of this compound yields saturated hydrocarbons.
Substitution: Halogenated derivatives are formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyldeca-1,3,9-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Methyldeca-1,3,9-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the methyl group can influence the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Methyldeca-1,3,9-triene can be compared with other similar compounds, such as:
1,3,5-Hexatriene: A triene with three conjugated double bonds, used in photochemical studies.
2-Methyl-1,3-butadiene (Isoprene): A diene with two conjugated double bonds, used in the production of synthetic rubber.
1,3,7-Octatriene: A triene with three double bonds, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which includes a longer carbon chain and a methyl group, providing distinct reactivity and applications compared to other trienes.
Eigenschaften
CAS-Nummer |
141063-21-0 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2-methyldeca-1,3,9-triene |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h4,9-10H,1-2,5-8H2,3H3 |
InChI-Schlüssel |
GGQFKRJSXPRLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


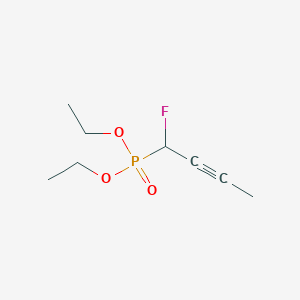
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
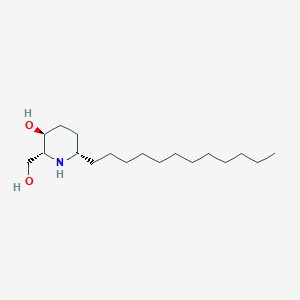
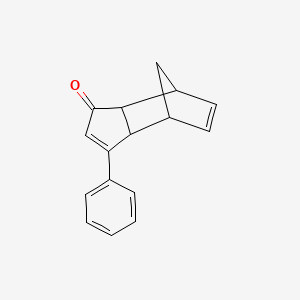
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
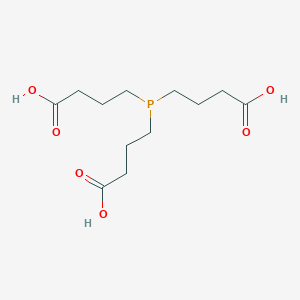
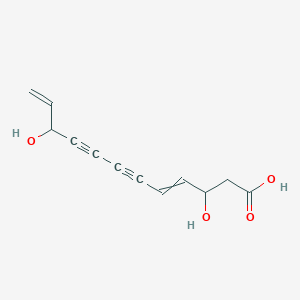
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
